DS-3032b -

DS-3032b

Catalog Number: EVT-1533790
CAS Number:
Molecular Formula: C21H21F3O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells; it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

DS-3032b, also known as Milademetan, is a small molecule inhibitor designed to target the Murine Double Minute 2 protein, which plays a crucial role in regulating the tumor suppressor protein p53. By inhibiting MDM2, DS-3032b aims to reactivate p53 signaling pathways that are often disrupted in various cancers, particularly neuroblastoma and liposarcoma. This compound has garnered attention for its potential therapeutic applications in oncology due to its selective action and ability to induce apoptosis in cancer cells.

Source

DS-3032b was developed through a collaborative effort involving various research institutions and pharmaceutical companies focused on cancer therapeutics. Its synthesis and biological evaluation have been documented in multiple studies, highlighting its efficacy in preclinical models.

Classification

DS-3032b is classified as an MDM2 inhibitor and falls under the category of antineoplastic agents. It is specifically noted for its ability to restore p53 function, making it a candidate for treating tumors that exhibit MDM2 overexpression.

Synthesis Analysis

Methods

The synthesis of DS-3032b involves several steps, primarily focusing on the modification of existing chemical structures to enhance potency and selectivity against MDM2. The compound is synthesized using a multi-step process that includes:

  1. Initial Reaction: Starting with a suitable precursor, typically involving a combination of aromatic and heterocyclic compounds.
  2. Formation of Key Intermediates: Utilizing reactions such as alkylation and acylation to build the core structure.
  3. Final Modifications: Implementing functional group transformations to optimize binding affinity to MDM2.

Technical Details

Specific synthetic routes may vary, but they generally involve:

  • Reagents: Common reagents include alkyl halides, amines, and carbonyl compounds.
  • Catalysts: Transition metal catalysts may be employed to facilitate certain reactions.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often used to purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of DS-3032b is characterized by its unique arrangement of atoms that enable effective binding to the MDM2 protein. The compound features a complex framework that includes:

  • A central aromatic ring system
  • Functional groups that enhance solubility and bioavailability
  • Specific moieties that interact with the MDM2 binding site

Data

The molecular formula for DS-3032b is C17_{17}H19_{19}N3_{3}O3_{3}S, with a molecular weight of approximately 345.41 g/mol. Crystallographic studies have revealed details about its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

Reactions

DS-3032b undergoes various chemical reactions primarily related to its interaction with biological targets. Key reactions include:

  1. Binding with MDM2: The compound forms a stable complex with MDM2, preventing it from ubiquitinating p53.
  2. Metabolic Degradation: In vivo studies indicate that DS-3032b is metabolized by liver enzymes, which can affect its pharmacokinetics.

Technical Details

The binding affinity of DS-3032b to MDM2 has been quantified using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), demonstrating high specificity and potency.

Mechanism of Action

Process

DS-3032b reactivates p53 signaling through a multi-faceted mechanism:

  1. Inhibition of MDM2: By binding to MDM2, DS-3032b prevents the degradation of p53.
  2. Restoration of p53 Function: This leads to increased transcription of p53 target genes involved in cell cycle regulation and apoptosis.
  3. Induction of Apoptosis: The reactivation of p53 signaling results in cell cycle arrest at the G1 phase and promotes senescence or programmed cell death.

Data

In preclinical models, treatment with DS-3032b has shown significant increases in apoptosis markers such as cleaved caspase 3 and upregulation of p53 target genes like CDKN1A (p21).

Physical and Chemical Properties Analysis

Physical Properties

DS-3032b exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and moderately soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized batches.

Applications

Scientific Uses

DS-3032b has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: Primarily investigated for use in treating neuroblastoma and liposarcoma due to its ability to restore p53 function.
  2. Research Tool: Used in studies exploring the role of p53 signaling in tumor biology and resistance mechanisms.
  3. Combination Therapies: Potentially used alongside other therapeutic agents to enhance efficacy against resistant cancer types.
Molecular Characterization of DS-3032b

Structural Chemistry of DS-3032b

Chemical Composition and Formula

DS-3032b (generic name: Milademetan) is a synthetic small-molecule antagonist of the MDM2-p53 protein-protein interaction with the systematic chemical name (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide. Its molecular formula is C₃₀H₃₄Cl₂FN₅O₄, corresponding to a molecular weight of 618.53 g/mol for the free base form [3] [5]. The compound features a complex dispiropyrrolidine core structure that creates a rigid three-dimensional topology essential for high-affinity binding to the MDM2 protein pocket. This core connects substituted aromatic systems including a 6-chlorooxindole moiety and a 2-chloro-3-fluoropyridine ring, both contributing critical hydrophobic interactions with the target [1] [6]. DS-3032b is frequently utilized as its tosylate salt (C₃₇H₄₄Cl₂FN₅O₈S; MW: 808.74 g/mol) or tosylate hydrate (C₃₇H₄₄Cl₂FN₅O₈S·H₂O; MW: 826.76 g/mol) to enhance aqueous solubility for experimental and clinical formulations [5] [7].

Table 1: Chemical Variants of DS-3032b

FormChemical FormulaMolecular Weight (g/mol)CAS Number
Free BaseC₃₀H₃₄Cl₂FN₅O₄618.531398568-47-2
Tosylate SaltC₃₇H₄₄Cl₂FN₅O₈S790.731398569-75-9
Tosylate HydrateC₃₇H₄₄Cl₂FN₅O₈S·H₂O808.742095625-97-9

Three-Dimensional Conformational Analysis

The bioactivity of DS-3032b is intrinsically linked to its three-dimensional conformation, which positions key functional groups to mimic the spatial organization of p53's α-helical peptide (residues Phe¹⁹, Trp²³, Leu²⁶) at the MDM2 binding cleft. Computational and crystallographic analyses reveal that the dispiropyrrolidine scaffold enforces a twisted "U-shaped" topology. This configuration optimally orients the 6-chlorooxindole group into the Trp²³ subpocket, the 4-chlorophenyl moiety into the Leu²⁶ subpocket, the 2-chloro-3-fluoropyridine into the Phe¹⁹ subpocket, and the tetrahydro-2H-pyran-3-yl carboxamide group toward solvent-exposed regions [1] [6]. Molecular dynamics simulations indicate restricted rotation around the pyrrolidine-indoline bond (torsion angle: 125.7°±8.3°) and the pyrrolidine-pyridine bond (112.4°±6.9°), maintaining this bioactive conformation in physiological environments. Protonation state analyses (MarvinSketch®) confirmed minimal conformational changes between protonated and non-protonated forms at pH 7.4, with RMSD values <0.5 Å, explaining the consistent binding affinity across physiological conditions [1] [6].

Mechanism of Action

Inhibition of MDM2-p53 Interaction

DS-3032b functions as a potent, selective, and orally bioavailable inhibitor of the MDM2-p53 interaction. It binds the N-terminal domain of MDM2 with high specificity, occupying the deep hydrophobic cleft normally engaged by p53's transactivation domain. This occupation sterically blocks p53 binding, preventing MDM2-mediated ubiquitination and proteasomal degradation of p53. Consequently, DS-3032b stabilizes wild-type p53 protein, enabling its nuclear accumulation and transcriptional activation of downstream targets including CDKN1A (p21), BAX, and MDM2 itself. In TP53 wild-type cancer cells, this mechanism induces potent G1 cell cycle arrest (via p21 upregulation), senescence, and mitochondrial apoptosis (via BAX activation) [3] [4] [10]. Cellular efficacy is strictly dependent on functional p53; neuroblastoma cells with wild-type TP53 show IC₅₀ values of 17.7–52.63 nM, whereas TP53-mutant Kelly cells (P177T mutation) exhibit profound resistance (IC₅₀ >2000 nM) [4] [10].

Thermodynamic Binding Affinity Profiling

Molecular docking simulations (AutoDock Vina) using the MDM2 crystal structure (PDB: 5SWK) demonstrate exceptional binding affinity for DS-3032b. The calculated free energy of binding (ΔG) is -10.0 kcal/mol for the non-protonated form and -9.9 kcal/mol for the protonated form, indicating near-identical high-affinity interactions irrespective of protonation state [1] [6]. Thermodynamic profiling reveals the interaction is driven by favorable enthalpy changes (ΔH) from multiple hydrophobic contacts and hydrogen bonds, overcoming minor entropy losses due to conformational restriction. Sixteen MDM2 amino acid residues form critical interactions with DS-3032b:

  • Hydrophobic contacts: Leu⁵⁴, Gly⁵⁸, Ile⁶¹, Met⁶², Tyr⁶⁷, Val⁷⁵, Phe⁸⁶, Phe⁹¹, Val⁹³, Ile⁹⁹, Tyr¹⁰⁰, Ile¹⁰³
  • Hydrogen bonds: His⁷³ (backbone carbonyl), Gln⁷² (side chain), Lys⁹⁴ (side chain) [1].

Table 2: Key Binding Interactions Between DS-3032b and MDM2

Interaction TypeMDM2 ResiduesDS-3032b Functional GroupsDistance (Å)
HydrophobicLeu⁵⁴, Gly⁵⁸, Ile⁶¹, Met⁶²Dispiropyrrolidine core, 4-chlorophenyl3.2–4.1
π-StackingTyr⁶⁷, Phe⁹¹2-Chloro-3-fluoropyridine3.8–4.3
Hydrogen BondHis⁷³ (backbone)Oxindole carbonyl1.95
Hydrogen BondGln⁷² (side chain)Tetrahydro-2H-pyran carboxamide2.10

Structural Comparison with Other MDM2 Antagonists

DS-3032b belongs to the dispiropyrrolidine class of MDM2 inhibitors, distinguishing it structurally and pharmacologically from earlier antagonists:

  • Nutlin-3a (RG7112 precursor): Features a cis-imidazoline core. Although a pioneering inhibitor, Nutlin-3a suffers from lower potency (MDM2 binding affinity: -8.7 kcal/mol; cellular IC₅₀: 1–2 μM) and poor bioavailability. The cis-configuration limits its ability to fully occupy the Phe¹⁹ subpocket compared to DS-3032b’s U-shaped topology [2] [9].

  • Idasanutlin (RG7388): Utilizes a spiroisoindolinone scaffold. While potent (ΔG: -11.2 kcal/mol), its larger size (MW: 681.58 g/mol) reduces cell permeability relative to DS-3032b (MW: 618.53 g/mol). Both compounds share similar binding modes but differ in solvent-exposed groups; idasanutlin’s piperazine ring increases solubility but may contribute to off-target effects [2].

  • Siremadlin (HDM201): A piperidinone-based inhibitor optimized for prolonged target engagement. Its symmetric scaffold allows bivalent MDM2 binding but increases molecular complexity (MW: 731.81 g/mol). DS-3032b achieves comparable potency with a simpler, more drug-like structure [9].

DS-3032b’s design optimizes the spatial mimicry of p53’s triad while minimizing molecular weight and rotational flexibility. This confers ~10-fold greater cellular potency than Nutlin-3a and superior oral bioavailability in xenograft models (tumor growth inhibition: >90% at 50 mg/kg) [4] [8].

Table 3: Structural and Pharmacological Comparison of MDM2 Inhibitors

InhibitorChemical ClassKey Binding GroupsΔG (kcal/mol)Molecular Weight (g/mol)
DS-3032b (Milademetan)DispiropyrrolidineChlorooxindole, Chlorofluoropyridine-10.0618.53
Nutlin-3acis-ImidazolineBromophenyl, Ethoxybenzene-8.7581.55
Idasanutlin (RG7388)SpiroisoindolinoneChloroindole, Fluorophenyl-11.2681.58
Siremadlin (HDM201)PiperidinoneDifluoroindole, Chlorophenyl-10.8731.81

Properties

Product Name

DS-3032b

Molecular Formula

C21H21F3O4

Synonyms

DS3032b; DS-3032b; DS 3032b.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.